1-Octylpyrene

Übersicht

Beschreibung

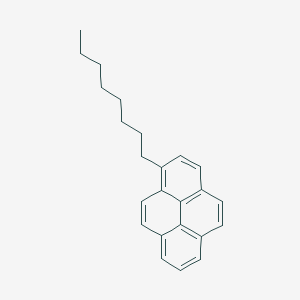

1-Octylpyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a pyrene core with an octyl group attached to one of its carbon atoms. Pyrene is known for its extended conjugated system, which imparts unique photophysical and electronic properties. The addition of an octyl group enhances its solubility in organic solvents, making it more versatile for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Octylpyrene can be synthesized through several methods, including:

Grignard Reaction: This involves the reaction of pyrene with octylmagnesium bromide in the presence of a catalyst such as copper(I) iodide.

Friedel-Crafts Alkylation: Pyrene can be alkylated with octyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods:

Analyse Chemischer Reaktionen

1-Octylpyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.

Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the pyrene core, facilitated by reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid, sulfuric acid.

Major Products:

Oxidation: Oxidized pyrene derivatives.

Reduction: Hydrogenated pyrene derivatives.

Substitution: Nitrated or sulfonated pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Octylpyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in various scientific research applications due to its unique properties. This article explores the applications of this compound, focusing on its use in environmental monitoring, material science, and biological research.

Environmental Monitoring

This compound is utilized as a fluorescent probe for detecting PAHs in environmental samples. Its fluorescence properties make it suitable for:

- Detection of PAHs : It can be used to monitor the presence of other harmful PAHs in water and soil samples, providing insights into pollution levels.

- Bioavailability Studies : Researchers employ this compound to study the bioavailability of contaminants in sediments, helping to assess ecological risks.

Material Science

In material science, this compound is explored for its potential in developing advanced materials:

- Nanocomposites : It serves as a building block for creating nanocomposites that exhibit enhanced mechanical and thermal properties.

- Fluorescent Sensors : The compound is integrated into polymer matrices to develop sensors that can detect specific analytes based on fluorescence changes.

Biological Research

This compound's interactions with biological systems have led to its application in various biological studies:

- Cell Imaging : Its fluorescent properties allow for the visualization of cellular processes, making it a valuable tool in cell biology.

- Drug Delivery Systems : Researchers are investigating the use of this compound as a carrier for drug delivery due to its ability to encapsulate hydrophobic drugs.

Case Study 1: Environmental Detection

A study conducted by researchers at a university demonstrated the effectiveness of this compound as a fluorescent probe for detecting PAHs in contaminated water sources. The results indicated that this compound could successfully identify low concentrations of PAHs, thus providing a reliable method for environmental monitoring.

Case Study 2: Material Development

In another research project, scientists incorporated this compound into polymer films to create a new type of fluorescent sensor. The sensor showed high sensitivity and selectivity towards specific metal ions, showcasing the potential of this compound in developing advanced sensing technologies.

Case Study 3: Biological Applications

A recent investigation into the cellular uptake of this compound revealed its potential as a fluorescent marker for tracking cellular processes. The study highlighted how cells internalize this compound, allowing researchers to visualize cellular dynamics effectively.

Wirkmechanismus

The mechanism of action of 1-octylpyrene is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Octylpyrene can be compared with other similar compounds, such as:

1-Methylpyrene: Similar in structure but with a methyl group instead of an octyl group, leading to different solubility and reactivity.

1-Phenylpyrene: Contains a phenyl group, which affects its electronic properties and interactions.

1-Hexylpyrene: Has a shorter alkyl chain, influencing its solubility and physical properties.

Uniqueness: this compound’s unique combination of a pyrene core and an octyl group provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in scientific research and industry.

Biologische Aktivität

1-Octylpyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by its hydrophobic nature and potential biological activity. This compound has garnered attention due to its interactions with biological membranes, proteins, and its implications in environmental health. The following sections delve into the biological activity of this compound, including its mechanism of action, cytotoxicity, and relevant studies.

Chemical Structure and Properties

- Molecular Formula: C₁₆H₁₈

- Structure: Composed of a pyrene skeleton with an octyl group attached at the 1-position, enhancing its lipophilicity.

The hydrophobic nature of this compound allows it to integrate into lipid bilayers, influencing membrane fluidity and potentially disrupting cellular functions. This characteristic is critical for understanding its biological interactions and toxicological implications.

This compound primarily interacts with biological membranes and proteins through the following mechanisms:

- Integration into Lipid Bilayers: The compound's hydrophobic properties enable it to embed within cell membranes, altering their structural integrity and fluidity.

- Induction of Oxidative Stress: Upon metabolism by cytochrome P450 enzymes, this compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

These mechanisms underscore the potential cytotoxic effects of this compound on various cell types.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on different cancer cell lines. Initial findings suggest that:

- Cytotoxic Effects: this compound exhibits significant cytotoxicity against certain cancer cell lines, although the specific mechanisms remain under investigation.

- Comparative Toxicity: When compared to other PAHs, this compound's toxicity profile indicates a potential for higher biological activity due to its unique structure and reactivity.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 25 | 30 |

At higher concentrations, significant reductions in cell viability were observed, suggesting a dose-dependent cytotoxic effect.

Study 2: Interaction with Biological Membranes

Another research focused on the interaction of this compound with model lipid membranes. Key findings include:

- Membrane Fluidity Changes: The presence of this compound resulted in increased membrane fluidity, which could disrupt normal cellular signaling pathways.

- Protein Binding Affinity: Studies indicated that this compound binds to specific membrane proteins, potentially altering their function and leading to downstream effects in cellular processes .

Environmental Implications

As a PAH, this compound poses risks not only to human health but also to environmental systems. Its persistence in the environment and potential for bioaccumulation raise concerns regarding long-term exposure effects. Research has shown that:

- Toxicological Profiles: Many PAHs are known carcinogens; thus, understanding the behavior of compounds like this compound is crucial for environmental health assessments.

- Regulatory Considerations: Due to its toxicological properties, regulatory frameworks may need to address compounds like this compound in environmental monitoring programs .

Eigenschaften

IUPAC Name |

1-octylpyrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26/c1-2-3-4-5-6-7-9-18-12-13-21-15-14-19-10-8-11-20-16-17-22(18)24(21)23(19)20/h8,10-17H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBDBPHPDMMRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559900 | |

| Record name | 1-Octylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71608-00-9 | |

| Record name | 1-Octylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.